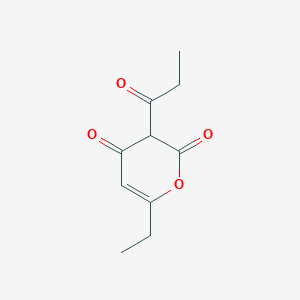

6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione

Description

Historical Perspectives on Pyranone Chemistry Research

The history of pyran chemistry dates back over a century, with the first isolation of the parent compound, 4H-pyran, occurring in 1962. nih.govwikipedia.org However, the systematic exploration of pyranone chemistry and its derivatives did not gain significant momentum until after 1960. researchgate.netresearchgate.net Early research focused on pyranones isolated from natural sources such as plants, fungi, and various microorganisms. researchgate.netiosrjournals.org These natural products displayed a remarkable structural diversity and a range of biological activities, which spurred further investigation into their chemical properties and potential applications. iosrjournals.org The recognition of pyranones as versatile building blocks in organic synthesis marked a turning point, leading to the development of numerous synthetic methodologies. iosrjournals.orgresearchgate.net

Significance of 2H-Pyran-2,4(3H)-dione Core Structures in Chemical Synthesis

The 2H-pyran-2,4(3H)-dione scaffold and its parent, the 2-pyrone ring system, are highly valued in chemical synthesis. researchgate.net Their importance stems from their utility as precursors for a wide array of complex molecules, including other heterocyclic systems and aromatic compounds. researchgate.netresearchgate.net The electrophilic nature of the carbon atoms at positions 2, 4, and 6 makes them susceptible to nucleophilic attack, enabling a variety of chemical transformations. researchgate.net

The stability of the pyranone ring, coupled with its defined reactivity, allows for its use in the construction of pharmacologically and materially significant molecules. researchgate.netmdpi.com Researchers have developed numerous synthetic strategies to access these scaffolds, ranging from classic condensation reactions to modern catalytic methods. researchgate.net This has made pyranone derivatives readily accessible for creating diverse molecular libraries. researchgate.netresearchgate.net

Overview of Advanced Research Trajectories for Substituted 2H-Pyran-2,4(3H)-diones

Current research on substituted 2H-pyran-2,4(3H)-diones is focused on several key areas. A major trajectory involves the development of novel and more efficient synthetic methods. This includes the use of microwave-assisted synthesis, metal-free reactions, and advanced transition-metal catalysis to create complex pyranone derivatives. researchgate.net

Another significant area of research is driven by the diverse biological activities exhibited by this class of compounds, which include potential antimicrobial, anti-inflammatory, and anticancer properties. researchgate.netiosrjournals.orgresearchgate.net Scientists are actively exploring the structure-activity relationships of various substituted pyranones to design new therapeutic agents. iosrjournals.org

Furthermore, computational chemistry, including Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations, is increasingly being employed. mdpi.com These computational approaches provide deeper insights into the electronic structure, reactivity, and potential interactions of pyranone derivatives, guiding the design of new compounds with desired properties. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-3-propanoylpyran-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-6-5-8(12)9(7(11)4-2)10(13)14-6/h5,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQACUYHSGADIKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)C(C(=O)O1)C(=O)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 6 Ethyl 3 Propionyl 2h Pyran 2,4 3h Dione

Reaction Pathways and Intermediate Formation

The 2H-pyran-2,4(3H)-dione ring system exhibits a dual nature in its reactivity. While it possesses some characteristics of an aromatic compound, it is also highly susceptible to nucleophilic attack due to the presence of multiple electrophilic centers. clockss.org The reactivity is further influenced by the acyl group at the C-3 position, which plays a critical role in directing reaction pathways and stabilizing intermediates.

The electron-deficient nature of the pyranone ring makes it vulnerable to nucleophilic attack. clockss.org Key electrophilic sites on the 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione molecule include the carbon atoms at positions C-2, C-4, and C-6, as well as the carbonyl carbon of the C-3 propionyl group. clockss.orgresearchgate.net The presence of these multiple sites means that reactions with nucleophiles can yield a variety of products depending on the reaction conditions and the nature of the nucleophile. chim.it

For instance, reactions with nitrogen-based nucleophiles like amines can lead to the formation of enamine derivatives. Studies on analogous compounds, such as 4-acyl-2H-thiopyran-3,5(4H,6H)-diones, show that they react with primary and secondary amines to yield corresponding 4-aminomethylene derivatives. researchgate.net This suggests that this compound would likely react with amines at the C-4 carbonyl, especially in its enol form, to produce stable enamines. Furthermore, nucleophilic addition of imines to the pyranone ring has been shown to form iminium intermediates, which can undergo further transformations. researchgate.net

Table 1: Reactive Sites for Nucleophilic and Electrophilic Attack

| Site | Type of Attack | Activating/Deactivating Factors | Potential Products |

|---|---|---|---|

| C-2 (Lactone Carbonyl) | Nucleophilic | Ester group, ring oxygen | Ring-opened products |

| C-4 (Ketone Carbonyl) | Nucleophilic | Conjugated dione (B5365651) system | Addition products, Enamines |

| C-6 | Nucleophilic | Conjugation with C-4 carbonyl | Ring-opened products |

| C-3 Propionyl Carbonyl | Nucleophilic | Exocyclic ketone | Addition products, Imines |

| C-5 | Electrophilic | Activated by enol formation (at C-4) | Substituted pyranones |

While the pyranone ring is generally considered electron-poor and thus deactivated towards electrophilic aromatic substitution, such reactions are possible, typically occurring at the C-3 and C-5 positions. clockss.org The lactone functionality is electron-withdrawing, which reduces the nucleophilicity of the ring. youtube.com However, the tautomeric nature of the molecule plays a crucial role. The predominant enol form, 4-hydroxy-6-ethyl-3-propionyl-2H-pyran-2-one, possesses an electron-donating hydroxyl group that activates the ring for electrophilic attack. This activation would likely direct incoming electrophiles to the C-5 position, which is para to the hydroxyl group and meta to the deactivating lactone group.

A characteristic feature of the 2H-pyran-2-one ring system is its propensity to undergo ring-opening upon reaction with nucleophiles. clockss.org This process is often irreversible, leading to the formation of new heterocyclic or carbocyclic structures rather than regeneration of the pyranone ring. clockss.org The initial nucleophilic attack, for example by ammonia (B1221849) or hydrazine (B178648), can occur at the C-2, C-4, or C-6 positions, leading to the cleavage of the lactone ring. clockss.org

This generates a flexible open-chain intermediate. clockss.org This intermediate can then undergo intramolecular cyclization. For example, reactions of pyran-2-ones with hydrazine hydrate (B1144303) have been shown to yield pyridazine (B1198779) derivatives after the initial ring-opening. clockss.org Similarly, reactions with ammonia can lead to the formation of substituted pyridinones. clockss.org These ring-transformation reactions represent a powerful synthetic route for converting the pyranone scaffold into a variety of other important heterocyclic systems. researchgate.net

Tautomerism Studies in 2H-Pyran-2,4(3H)-diones

Tautomerism is a fundamental property of 2H-pyran-2,4(3H)-dione derivatives, profoundly influencing their structure, stability, and reactivity. The presence of multiple carbonyl groups and alpha-hydrogens allows for complex equilibria between several tautomeric forms.

The most significant tautomeric equilibrium in this compound is the keto-enol tautomerism involving the dione system. While the compound can be drawn in a tri-keto form, spectroscopic evidence from analogous compounds strongly suggests that it exists predominantly in an enol form. rsc.orgnih.gov Specifically, studies on 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione show that the major tautomer is the 4-hydroxy-2-pyrone form. rsc.org This preference is driven by the formation of a highly stable six-membered ring via an intramolecular hydrogen bond between the C-4 hydroxyl group and the carbonyl oxygen of the C-3 acyl substituent. rsc.org Research on related tetrahydropyran-2,4-diones confirms that they can exist in multiple forms, including a keto form and two distinct enol forms, which can be isolated under different conditions. researchgate.netpleiades.online

When this compound reacts with primary amines, a new imine-enamine tautomeric equilibrium becomes possible. rsc.org The initial product of condensation at a carbonyl group (an imine or enamine) can tautomerize. Studies of related systems have shown that the keto-enamine form is generally favored over the imine form. rsc.org In the case of this compound, reaction with an amine would likely lead to a stable enamine structure, further stabilized by hydrogen bonding and conjugation.

Table 2: Major Tautomeric Forms and Influencing Factors

| Tautomer Name | Structural Description | Stabilizing Factors |

|---|---|---|

| Keto Form | This compound | Generally less stable |

| Enol Form (Major) | 4-Hydroxy-6-ethyl-3-propionyl-2H-pyran-2-one | Intramolecular H-bond, conjugation |

| Enamine Form | Product of reaction with primary amines | Conjugation, potential for H-bond |

The position and electronic nature of substituents on the pyranone ring significantly influence the tautomeric equilibrium.

C-3 Acyl Group: The propionyl group at the C-3 position is the most critical substituent for determining the tautomeric preference. Its carbonyl oxygen acts as a hydrogen bond acceptor, strongly stabilizing the 4-hydroxy enol tautomer. rsc.org This stabilization is a defining feature of 3-acyl-2,4-pyrandiones.

Solvent Effects: The polarity of the solvent can shift the tautomeric equilibrium. Polar solvents can form intermolecular hydrogen bonds, potentially disrupting the intramolecular hydrogen bond that stabilizes the enol form. nih.gov However, in many cases, the stability gained from the intramolecular hydrogen bond is substantial, and the enol form remains dominant even in polar solvents. Studies on other heterocyclic systems show that increasing solvent polarity can enhance or weaken substituent effects on tautomerism. nih.govmdpi.com

The interplay between the inherent structural features, such as the C-3 acyl group, and external factors like the solvent environment, ultimately dictates the dominant tautomeric form and, consequently, the chemical reactivity of the molecule. nsc.ru

Intramolecular Hydrogen Bonding in Tautomeric Stabilization

Like other β-dicarbonyl compounds, this compound exists as a mixture of tautomeric isomers. The primary equilibrium is between the diketo form and two possible enol forms. However, extensive studies on analogous compounds, such as 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, reveal that the equilibrium strongly favors one of the enolic tautomers. rsc.org This preference is a direct consequence of intramolecular hydrogen bonding and the formation of a conjugated system.

The predominant tautomer is the 4-hydroxy-2-pyrone form. In this isomer, the enolic proton from the C4 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent 3-propionyl group. This interaction creates a highly stable, six-membered quasi-aromatic ring. youtube.comlibretexts.org This stabilization significantly lowers the energy of this enol form compared to both the diketo form and the alternative 2-hydroxy enol form. The stability of this arrangement is a key feature of 1,3-dicarbonyl systems, which are known to have a substantially higher enol content at equilibrium compared to monocarbonyl compounds. libretexts.org

The stabilization can be attributed to two main factors:

Resonance Assistance: The conjugated π-system extends from the ring oxygen through the double bond and both carbonyl groups, which is further stabilized by the hydrogen bond.

Hydrogen Bonding: The formation of the intramolecular hydrogen bond creates a low-energy, chelated ring structure.

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are instrumental in studying this tautomerism. Deuterium isotope effects on ¹³C NMR chemical shifts have been shown to be a powerful tool for elucidating the precise tautomeric form and the strength of the hydrogen bond. rsc.org Computational studies using Density Functional Theory (DFT) have also been employed to analyze the molecular structure, charge distribution, and the energetic favorability of the hydrogen-bonded enol tautomer. mdpi.com

Table 1: Relative Stability of Tautomers for 3-Acyl-pyran-2,4-dione Systems This table presents a generalized comparison based on findings for analogous compounds.

| Tautomer Form | Key Structural Feature | Stabilizing Factors | Relative Stability |

|---|---|---|---|

| Diketo Form | Two C=O groups at C2 and C4 | None | Least Stable |

| 2-Hydroxy Enol Form | Enolic OH at C2 | Limited conjugation | Moderately Stable |

Reaction Kinetics and Thermodynamic Analyses of Pyranone Transformations

The transformations of pyranone derivatives can involve complex equilibria, including valence isomerization and ring-opening reactions. While specific kinetic and thermodynamic data for this compound are not extensively documented, analysis of related 2H-pyran systems provides significant insight into its expected behavior.

Pyranones can undergo thermally induced valence isomerization to open-chain dienone structures. Thermodynamic studies on these equilibria have shown that the ring-closed pyran form is generally enthalpically favored, while the open-chain form has higher entropy. Consequently, an increase in temperature tends to shift the equilibrium toward the open-chain isomer. The activation free energy (ΔG‡) for such transformations in related systems has been found to be in the range of 21-23 kcal/mol.

For 3-acyl-2,4-pyrandiones, a more common transformation involves nucleophilic attack leading to ring-opening. The multiple electrophilic centers—the two ring carbonyl carbons (C2 and C4) and the exocyclic propionyl carbonyl carbon—are susceptible to attack. The reaction pathway is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, strong nucleophiles like primary amines can attack the C2 or C4 positions, leading to the cleavage of the ester bond and opening of the pyran ring. This can be followed by recyclization to form new heterocyclic systems, such as pyridones. rsc.org

The kinetics of these ring-opening reactions are influenced by several factors:

Nucleophilicity: Stronger nucleophiles lead to faster reaction rates.

Solvent: Polar solvents can stabilize charged intermediates and transition states, affecting the reaction rate.

Temperature: Higher temperatures generally increase the rate of reaction, consistent with Arrhenius behavior.

Table 2: Generalized Thermodynamic and Kinetic Parameters for Pyranone Transformations This table provides illustrative data based on studies of analogous pyran systems to highlight typical values.

| Transformation Type | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG‡ (kcal/mol) | General Outcome |

|---|---|---|---|---|

| Valence Isomerization (Ring-Opening) | Positive | Positive | 21-23 | Favored at higher temperatures |

Role of this compound as a Synthetic Building Block

The dense functionality of this compound makes it an exceptionally valuable building block in organic synthesis. Its structural analog, dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-pyran-2-one), is widely recognized as a versatile precursor for a vast array of heterocyclic compounds. researchgate.net The reactivity of the pyranone core allows for its elaboration into more complex molecular frameworks through various synthetic strategies.

The presence of multiple, strategically positioned electrophilic and nucleophilic sites within the this compound molecule makes it an ideal substrate for reactions with binucleophiles to construct fused or linked polyheterocyclic systems. The general strategy involves the reaction of two nucleophilic centers from one molecule with two electrophilic centers on the pyranone scaffold.

Examples of such transformations include:

Reaction with Hydrazines: Condensation with hydrazine or substituted hydrazines can lead to the formation of pyrazolyl-pyranones. The reaction typically involves the attack of the hydrazine on the β-dicarbonyl system of the propionyl side chain and the C4-carbonyl group. researchgate.net

Reaction with o-Phenylenediamine: This reaction can proceed via initial attack on the acyl side chain followed by intramolecular cyclization and condensation, leading to the formation of pyran-fused benzimidazole (B57391) derivatives. researchgate.net

Reaction with Amino-Triazoles or Amino-Pyrazoles: These reactions can construct fused pyridone systems, such as triazolopyridines or pyrazolopyridines, through a ring-opening/recyclization cascade. chim.it

These reactions highlight the utility of the pyranone as a template for rapidly assembling molecular complexity and generating diverse heterocyclic libraries.

Beyond the synthesis of simple fused heterocycles, the this compound scaffold serves as a starting point for more elaborate, multi-step syntheses of complex molecular architectures. The pyranone ring itself can be chemically transformed, most notably into a pyridone ring, which is a common core in many biologically active molecules and natural products.

This transformation is typically achieved by reacting the pyranone with a primary amine, which displaces the ring oxygen atom with nitrogen. rsc.org The resulting N-substituted pyridone retains much of the functionality of the original pyranone, including the acyl group and the C6-ethyl group, which can be further modified. This ring transformation strategy allows chemists to leverage the accessibility of the pyranone scaffold to access pyridone-based structures that might be more challenging to synthesize directly.

The propionyl side chain and the C5 position of the ring also provide handles for further functionalization. For example, the C5 position can be halogenated or can participate in condensation reactions, allowing for the attachment of other molecular fragments. By combining ring transformation reactions with side-chain modifications, the relatively simple pyranone can be elaborated into intricate, three-dimensional molecules with tailored properties.

Advanced Spectroscopic and Structural Elucidation of 6 Ethyl 3 Propionyl 2h Pyran 2,4 3h Dione and Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. uobasrah.edu.iq For a molecule like 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione, ¹H and ¹³C NMR would provide critical information for structural confirmation.

¹H and ¹³C NMR Chemical Shift Analysis for Structural Confirmation

While specific experimental spectra for this compound are not available in the reviewed literature, a theoretical analysis based on known chemical shift values for similar pyran-2,4-dione derivatives allows for a predicted spectrum.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl and propionyl groups, as well as for the proton on the pyran ring.

Ethyl Group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene (B1212753) protons (-CH₂-).

Propionyl Group: A triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-).

Pyran Ring: A singlet for the vinyl proton at position 5. The proton at the chiral center (position 3) would likely appear as a multiplet.

¹³C NMR: The carbon NMR spectrum would confirm the presence of ten carbon atoms in unique chemical environments.

Signals for the two carbonyl carbons (C2 and C4) and the propionyl carbonyl would appear in the downfield region (typically >160 ppm).

Carbons of the ethyl and propionyl groups would resonate in the upfield region.

Signals corresponding to the carbons of the pyran ring (C3, C5, C6) would be observed at intermediate chemical shifts.

A comparison of experimental and theoretically calculated NMR data is a common practice for verifying structures in related pyran-dione systems. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on analogous structures, as specific experimental data is not publicly available.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyran-C2 | - | ~165-175 |

| Pyran-C3 | ~3.5-4.0 (dd) | ~50-60 |

| Pyran-C4 | - | ~190-200 |

| Pyran-C5 | ~5.5-6.0 (s) | ~95-105 |

| Pyran-C6 | - | ~160-170 |

| Propionyl-C=O | - | ~200-210 |

| Propionyl-CH₂ | ~2.7-3.1 (q) | ~30-40 |

| Propionyl-CH₃ | ~1.0-1.3 (t) | ~8-12 |

| Ethyl-CH₂ | ~2.4-2.8 (q) | ~25-35 |

| Ethyl-CH₃ | ~1.1-1.4 (t) | ~10-15 |

2D NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are crucial for unambiguously assigning proton and carbon signals and establishing the connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, confirming the C-H bonds of the ethyl and propionyl groups and the protons on the pyran ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations. It would show correlations from the protons of the ethyl group to C5 and C6 of the pyran ring, and from the propionyl protons to C2, C3, and C4, thereby confirming the placement of the substituent groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of atoms, which can be used to determine stereochemistry, particularly the relative configuration at C3 and C6 if the molecule were not in its enol form.

For various pyran derivatives, 2D NMR has been effectively used to elucidate their complex structures. najah.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and formula of a compound. High-Resolution Mass Spectrometry (HRMS) for this compound would confirm its molecular formula, C₁₀H₁₂O₄, by providing a highly accurate mass measurement (calculated monoisotopic mass: 196.0736 Da). chemnet.com

The fragmentation pattern in the mass spectrum provides structural information. Expected fragmentation pathways for this molecule would likely involve:

Loss of the propionyl group (•COCH₂CH₃).

Loss of the ethyl group (•CH₂CH₃).

Cleavage of the pyran ring, often through retro-Diels-Alder type reactions or loss of CO and CO₂.

Analysis of fragmentation patterns is a standard method for characterizing related heterocyclic compounds. miamioh.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. researchgate.net For this compound, the spectra would be dominated by characteristic vibrational modes.

Carbonyl (C=O) Stretching: Strong absorption bands in the IR spectrum between 1650 and 1800 cm⁻¹ would be indicative of the dione (B5365651) and propionyl carbonyl groups. The exact positions would be influenced by conjugation and potential tautomeric forms.

C-O Stretching: Bands corresponding to the C-O bonds within the pyran ring would appear in the fingerprint region (1000-1300 cm⁻¹).

C-H Stretching: Absorptions for sp³ and sp² C-H bonds would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

C=C Stretching: A band for the double bond within the pyran ring would be expected around 1600-1650 cm⁻¹.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data, providing strong signals for the C=C and C-C backbone vibrations. researchgate.net Studies on similar pyrone structures have utilized both IR and Raman spectroscopy, often in conjunction with DFT calculations, to assign vibrational bands accurately. scifiniti.com

Table 2: Characteristic IR and Raman Bands for this compound (Note: This table is predictive and based on general spectroscopic principles for the functional groups present.)

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Signal |

| Ketone C=O | Stretching | 1700 - 1750 (Strong) | Weak-Medium |

| Ester C=O | Stretching | 1720 - 1780 (Strong) | Weak-Medium |

| Alkene C=C | Stretching | 1620 - 1680 (Medium) | Strong |

| C-O-C | Asymmetric Stretch | 1200 - 1300 (Strong) | Medium |

| C-H (sp³) | Stretching | 2850 - 3000 (Medium) | Strong |

| C-H (sp²) | Stretching | 3000 - 3100 (Medium) | Strong |

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structural Determination

While SCXRD data for the title compound are not publicly available, studies on numerous pyran-2,4-dione derivatives have been published. mdpi.comciac.jl.cn These studies reveal that the pyran ring often adopts a planar or near-planar conformation to maximize conjugation. nih.gov The analysis would also reveal intermolecular interactions, such as hydrogen bonding or van der Waals forces, that dictate the crystal packing.

Crystal System and Space Group Analysis

The SCXRD experiment would first determine the unit cell parameters and the crystal system (e.g., monoclinic, orthorhombic). The systematic absences in the diffraction data would then be used to identify the space group, which describes the symmetry elements present within the crystal lattice. researchgate.net For instance, a related compound, 3-acetyl-6-methyl-2H-pyran-2,4-(3H)-dione, was found to crystallize in the monoclinic space group P2₁. ciac.jl.cn This information is fundamental to solving and refining the crystal structure.

Bond Lengths, Bond Angles, and Torsion Angles

The geometry of the pyran-2,4-dione ring system and its substituents is defined by a specific set of bond lengths, bond angles, and torsion angles. While experimental values for this compound are unavailable, analysis of related structures provides insight into the expected values.

For pyran-2,4-dione derivatives, the molecular structure is significantly influenced by the presence of tautomers, primarily the 4-hydroxy form. This tautomerism plays a crucial role in the electronic distribution and geometry of the molecule. Studies on analogous compounds, such as 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione, indicate that they exist mainly in the 4-hydroxy tautomeric form. rsc.orgrsc.org

Expected Bond Characteristics:

Pyran Ring: The pyran ring is expected to adopt a conformation that may deviate from perfect planarity, with some studies on related derivatives describing a "flattened-boat" conformation. bohrium.com

Carbonyl Groups: The C=O bond lengths of the two carbonyl groups at positions 2 and 4 are expected to be typical for ketones, although they can be influenced by conjugation and hydrogen bonding.

Propionyl Group: The bond lengths within the propionyl substituent (C-C and C=O) would be consistent with standard values for such functional groups.

Ethyl Group: The C-C bond lengths and C-C-H angles of the ethyl group at position 6 would adopt standard sp3 hybridized geometries.

Representative Data for a Related Pyran-2,4-dione Derivative:

To provide a tangible example, the table below contains selected bond parameters for a structurally related pyran-2,4-dione derivative as determined by X-ray crystallography. It is crucial to note that these values are for a different molecule and should be considered as illustrative of the general structural features of this class of compounds.

| Bond/Angle | Atom Pair/Triplet | Value |

| Bond Length (Å) | N1...O1 | 2.535(1) - 2.562(2) |

| Bond Length (Å) | H1...O1 | 1.732(2) - 1.755(2) |

| Bond Angle (°) | N1-H1...O1 | 140.26(2) - 145.57(2) |

| Dihedral Angle (°) | Pyran-Phenyl | 21.48 - 31.47 |

Data derived from studies on β-enamino-pyran-2,4-dione derivatives and is for illustrative purposes only. mdpi.com

Intramolecular and Intermolecular Interactions in Crystal Packing

The solid-state arrangement of this compound would be dictated by a combination of intramolecular and intermolecular forces. These interactions are fundamental to the stability and conformation of the crystal lattice.

Intramolecular Interactions:

A predominant feature in the molecular structure of pyran-2,4-dione derivatives is the presence of strong intramolecular hydrogen bonds. rsc.orgmdpi.comacs.orgjyu.fi In the case of this compound, the molecule likely exists in an enol tautomeric form, allowing for the formation of a hydrogen bond between the hydroxyl group at C4 and the carbonyl oxygen of the propionyl group at C3. This interaction results in the formation of a stable six-membered ring, significantly influencing the planarity and conformational preference of the side chain.

Intermolecular Interactions:

The packing of the molecules in the crystal lattice is governed by weaker intermolecular forces. Based on studies of similar compounds using techniques like Hirshfeld surface analysis, the following interactions are expected to be significant: mdpi.comresearchgate.net

Hydrogen Bonding: While the primary hydrogen bond is intramolecular, intermolecular hydrogen bonds may also occur, particularly if suitable donor and acceptor sites are available on neighboring molecules.

C-H...O Interactions: Weak hydrogen bonds involving carbon as the donor and oxygen as the acceptor are also common in stabilizing the crystal structures of organic molecules.

π-π Stacking: Although the pyran-2,4-dione ring itself is not aromatic, interactions between the π-systems of the enone part of the ring in adjacent molecules could contribute to the packing arrangement.

Applications of 2h Pyran 2,4 3h Dione Derivatives in Chemical Sciences Excluding Clinical/safety

As Synthetic Intermediates in Organic Synthesis

Derivatives of 2H-pyran-2,4(3H)-dione are highly prized as precursors in organic synthesis due to their polyfunctional nature. bohrium.com They serve as powerful building blocks for the construction of a wide array of more complex heterocyclic systems. researchgate.net The reactivity of the pyran ring and its substituents can be precisely controlled to yield diverse molecular architectures.

A prominent example is dehydroacetic acid (3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one), a compound whose chemistry offers a window into the potential reactions of its analogues. researchgate.net The electrophilic sites at carbons 2, 4, and 6, the acetyl group, and the nucleophilic center at carbon 5 are all targets for synthetic modification. researchgate.net

Key transformations involving pyran-2,4-dione derivatives include:

Ring-Opening and Rearrangement Reactions: The pyran ring can be opened by various nucleophiles, such as amines, hydrazines, and hydroxylamine. The resulting intermediates can then undergo intramolecular cyclization to form new five- or six-membered heterocyclic rings like pyrazoles, isoxazoles, pyridones, and pyrimidines. researchgate.net

Acylation and Alkylation: The enolic hydroxyl group at C4 can be readily acylated or alkylated. Furthermore, electrophilic substitution reactions, such as bromination or iodination, can functionalize the ring at position 3. mdpi.com

Condensation Reactions: The active methylene (B1212753) group of the 3-acyl substituent readily participates in condensation reactions with aldehydes and other electrophiles, leading to the formation of chalcone-like structures which are themselves versatile intermediates. researchgate.net

Selective Reduction: Procedures have been developed for the selective reduction of the 3-acyl group to an alkyl group through methods like ionic and catalytic hydrogenation, allowing for tailored modifications of the side chain without affecting the pyran core. researchgate.net

The versatility of these compounds as synthetic intermediates is summarized in the table below.

| Reaction Type | Reagents/Conditions | Resulting Structures |

| Ring Transformation | Hydrazines, Amines, Hydroxylamine | Pyrazoles, Pyridones, Isoxazoles, Pyrimidines |

| Electrophilic Substitution | Bromine, Iodine | 3-Halo-pyran-2,4-diones |

| Side-Chain Condensation | Aromatic Aldehydes | Pyran-dione chalcones |

| Selective Reduction | H₂/Pd, Triethylsilane | 3-Alkyl-pyran-2,4-diones |

These reactions highlight the role of pyran-2,4-diones as foundational scaffolds for generating molecular diversity in organic chemistry. nih.govnih.gov

In Materials Science Research

The application of pyran-2,4-dione derivatives extends into materials science, particularly in the development of functional organic materials. Their rigid, conjugated structures and tunable electronic properties make them suitable components for advanced materials.

One of the most notable applications is in the field of organic electroluminescent (EL) devices . Researchers have successfully synthesized fluorescent 2-pyrone derivatives that exhibit strong emission in the solid state. researchgate.net These materials are attractive for next-generation displays due to their potential for high brightness and wide color ranges. The fluorescence color can be tuned across the visible spectrum (red, green, and blue) by modifying the substituents on the pyrone core, demonstrating a clear structure-property relationship. researchgate.net The development of such organic fluorophores is a significant area of materials research.

As Fluorescent Probes and Optical Materials

The inherent photophysical properties of many pyran-2,4-dione derivatives make them excellent candidates for fluorescent probes and optical materials. rsc.orgmdpi.com Their fluorescence is often sensitive to the local environment, a property known as solvatofluorochromism, where the emission wavelength changes with the polarity of the solvent. researchgate.net

Key findings in this area include:

Tunable Emission: A range of fluorescent 2-pyrone derivatives have been synthesized from ketene (B1206846) dithioacetals, which exhibit fluorescence in both solution and the solid state. researchgate.net

Environmental Sensitivity: Certain derivatives show significant changes in fluorescence intensity based on environmental factors. For example, some near-infrared fluorescent molecules based on a 4H-1-benzopyran core, a related structure, show a dramatic increase in fluorescence in viscous environments or when bound to proteins like bovine serum albumin (BSA). nih.gov This sensitivity makes them potential probes for studying biological microenvironments.

Structure-Property Relationships: Simple structural modifications, such as changing an alkylamino substituent on the pyran ring, can lead to significant shifts in the fluorescence emission maxima and quantum yield. This allows for the rational design of probes with specific optical properties. researchgate.net

The table below summarizes the optical properties of representative pyran-dione-related fluorescent dyes.

| Dye Type | Emission Color | Key Property | Potential Application |

| 2-Pyrone Derivatives | Blue, Green, Red | Solid-State Fluorescence | Organic EL Devices researchgate.net |

| Phenylsulfonyl-2-pyrone | - | Water-Soluble Al³⁺ Probe | Ion Sensing researchgate.net |

| 4H-1-Benzopyran Dyes | Red / Near-Infrared | High Viscosity Sensitivity | Bioimaging Probes nih.gov |

In Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent interactions. The pyran-2,4-dione scaffold is well-suited for designing molecules that can participate in self-assembly and molecular recognition.

The structure of these derivatives, particularly those with enamine groups at the 3-position, is often stabilized by strong intramolecular hydrogen bonds . mdpi.com For instance, in (E)-3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives, a hydrogen bond typically forms between the enamine N-H and the adjacent C4-carbonyl oxygen. mdpi.com

Furthermore, these molecules can be designed to form larger, ordered structures through intermolecular forces. Research on C₂-symmetrical bis(β-enamino-pyran-2,4-dione) derivatives, where two pyran-dione units are linked by a spacer, has shed light on their supramolecular assembly. mdpi.com X-ray crystal structure analysis and Hirshfeld calculations are used to study the various intermolecular interactions that dictate how these molecules pack in the solid state, revealing the importance of hydrogen bonding and other weaker interactions in forming stable crystal lattices. researchgate.net This ability to direct assembly through predictable non-covalent interactions is a cornerstone of supramolecular chemistry.

Future Research Directions and Emerging Trends in 2h Pyran 2,4 3h Dione Chemistry

Development of Novel Catalytic Systems for Pyranone Synthesis

The synthesis of 2H-pyran-2,4(3H)-diones and related pyranone structures is being revolutionized by the development of novel catalytic systems that offer improved efficiency, selectivity, and sustainability. bohrium.comresearchgate.net Researchers are moving beyond traditional methods to explore a variety of innovative catalytic approaches.

One promising area is the use of organocatalysts, which are small organic molecules that can facilitate chemical transformations with high stereoselectivity. acs.org For instance, N-heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the synthesis of 3,4-dihydropyran-2-ones through various cycloaddition reactions. mdpi.com These catalysts activate aldehydes, enabling the construction of the pyranone ring with multiple stereocenters. mdpi.com

In addition to organocatalysts, there is growing interest in the application of nanocatalysts and hybrid catalysts. acs.org Nanocatalysts, due to their high surface area-to-volume ratio, can exhibit enhanced catalytic activity and can often be recovered and reused, contributing to greener chemical processes. Hybrid catalysts, which combine different catalytic moieties, can enable tandem or domino reactions, allowing for the synthesis of complex pyranone derivatives in a single step. acs.org

Furthermore, microwave-assisted synthesis, often in conjunction with catalysts like molecular iodine, is emerging as a rapid and efficient method for producing pyran-2,4-dione scaffolds. bohrium.comresearchgate.net This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. researchgate.net

The table below summarizes some of the novel catalytic systems being explored for pyranone synthesis.

| Catalytic System | Type of Pyranone | Key Advantages |

| N-Heterocyclic Carbenes (NHCs) | 3,4-Dihydropyran-2-ones | High stereoselectivity, activation of aldehydes |

| Nanocatalysts | 5H-Pyrano[2,3-d]pyrimidine-2,4-diones | Reusability, enhanced activity |

| Molecular Iodine | Bicyclic pyran-2-ones | In-situ catalysis, mild reaction conditions |

| Microwave Irradiation | Pyran-2,4-dione scaffolds | Rapid synthesis, high yields |

Flow Chemistry Approaches for Continuous Production

Flow chemistry, or continuous flow processing, is gaining significant traction as a powerful tool for the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, including those with a pyranone core. nih.govaurigeneservices.com This approach offers numerous advantages over traditional batch processing, such as enhanced safety, improved reproducibility, and the potential for seamless scale-up. nih.govaurigeneservices.com

In a flow chemistry setup, reactants are continuously pumped through a reactor, where they mix and react under precisely controlled conditions. aurigeneservices.com This allows for excellent control over parameters like temperature, pressure, and reaction time, leading to higher yields and purities of the desired product. aurigeneservices.com The small reactor volumes used in flow chemistry also minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.gov

The key components of a typical flow chemistry system include:

Pumps: To deliver reactants at a precise and constant flow rate.

Reactors: These can be microreactors, tubular reactors, or continuous stirred-tank reactors (CSTRs), where the chemical transformation takes place. aurigeneservices.comportonpharma.com

Heat Exchangers: To accurately control the reaction temperature. aurigeneservices.com

Back-Pressure Regulators: To maintain the desired pressure within the reactor.

In-line Analytical Tools: For real-time monitoring of the reaction progress. aurigeneservices.com

The application of flow chemistry to the synthesis of pyranone derivatives can lead to more efficient and sustainable manufacturing processes. nih.gov For example, multi-step syntheses of complex heterocyclic compounds have been successfully performed under flow conditions. nih.gov This approach is particularly well-suited for the production of pyranone-based APIs, where consistent quality and process robustness are paramount.

Exploration of New Reactivity Modes and Pericyclic Reactions

While 2H-pyran-2,4(3H)-diones are valuable synthetic targets in their own right, they also serve as versatile building blocks for the construction of more complex molecular architectures. Future research will increasingly focus on exploring the novel reactivity of the pyranone ring system, particularly through pericyclic reactions.

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state and are characterized by their high stereospecificity. msu.edu For 2H-pyran-2-ones, the Diels-Alder reaction is a well-established and powerful tool for the synthesis of highly substituted aromatic and bicyclic compounds. arkat-usa.org In these reactions, the pyranone acts as a diene, reacting with a dienophile to form a bicyclic intermediate that can then undergo further transformations. arkat-usa.org

Emerging trends in this area include the investigation of new types of dienophiles and the use of computational methods to predict the regio- and stereoselectivity of these cycloaddition reactions. arkat-usa.org Researchers are also exploring other types of pericyclic reactions, such as electrocyclic reactions and sigmatropic rearrangements, to access novel chemical space from pyranone precursors. msu.edu

The exploration of these new reactivity modes will enable the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science.

Advanced Computational Methodologies for Prediction and Design

Advanced computational methodologies are becoming indispensable tools in modern chemical research, and their application to the study of 2H-pyran-2,4(3H)-diones is a rapidly growing area. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are being used to predict and understand the structure, reactivity, and properties of these compounds at the molecular level. amrita.edu

DFT calculations can be used to investigate various aspects of pyranone chemistry, including:

Tautomerism: Predicting the relative stability of different tautomeric forms of pyranones. scifiniti.com

Reaction Mechanisms: Elucidating the transition states and energy barriers of reactions involving pyranones.

Spectroscopic Properties: Calculating theoretical vibrational spectra (IR and Raman) to aid in the characterization of new compounds. scifiniti.com

Reactivity Descriptors: Using concepts like molecular electrostatic potential and frontier molecular orbitals to predict the most reactive sites in a molecule. amrita.edu

MD simulations, on the other hand, can provide insights into the dynamic behavior of pyranones in different environments, such as in solution or in the presence of a biological target. amrita.edu This can be particularly useful for understanding their interactions with water and for identifying suitable excipients for formulation. amrita.edu

The integration of these computational approaches into the research workflow can significantly accelerate the discovery and development of new pyranone-based molecules by enabling a more rational, data-driven approach to their design.

Integration with Automated Synthesis and High-Throughput Experimentation

The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of pyranone-based compounds. drugtargetreview.com These technologies allow for the rapid synthesis and screening of large libraries of molecules, dramatically accelerating the pace of research. drugtargetreview.comresearchgate.net

Automated synthesis platforms can perform a wide range of chemical reactions in a parallel or sequential manner, with minimal human intervention. eubopen.org This not only increases the number of compounds that can be synthesized but also improves the reproducibility of the experiments. drugtargetreview.com Key components of such systems include:

Liquid Handling Robotics: For precise dispensing of reagents and solvents.

Reaction Blocks: To perform multiple reactions simultaneously under controlled conditions.

Automated Purification Systems: For the rapid purification of the synthesized compounds.

Once synthesized, these libraries of pyranone derivatives can be screened for their biological activity or other properties using HTE techniques. researchgate.net This involves the use of miniaturized assays and robotic systems to test thousands of compounds in a short period. researchgate.netrug.nl

The combination of automated synthesis and HTE creates a powerful workflow for the rapid identification of lead compounds and the optimization of reaction conditions. drugtargetreview.com This approach is particularly valuable in drug discovery, where the ability to quickly explore a large chemical space is a significant advantage. rug.nl

Q & A

Q. What are the recommended synthetic routes for 6-Ethyl-3-propionyl-2H-pyran-2,4(3H)-dione in laboratory settings?

A common method involves condensation reactions of ethyl acetoacetate with ketones or aldehydes under basic conditions, followed by cyclization. For example, benzaldehyde and ethyl acetoacetate react in the presence of potassium carbonate to form structurally similar dihydropyran-dione derivatives . Reaction optimization, such as temperature control (e.g., heating at 318 K under nitrogen) and purification via flash chromatography, is critical for yield and purity.

Q. How can spectroscopic techniques (e.g., NMR, IR) be employed to characterize this compound?

Structural elucidation relies on comparative analysis of spectral data. For pyran-dione derivatives, key signals include carbonyl (C=O) stretches in IR (~1700–1750 cm⁻¹) and distinct proton environments in NMR (e.g., deshielded protons adjacent to carbonyl groups). Reference data from databases like NIST Chemistry WebBook provide benchmarks for validating experimental spectra .

Q. What are the known biological activities of structurally related pyran-dione derivatives?

Analogues such as 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one exhibit antimicrobial and anticancer properties, likely due to electrophilic carbonyl groups interacting with biological targets . Researchers should assess bioactivity via assays like MIC (Minimum Inhibitory Concentration) for antimicrobial studies or cell viability assays (e.g., MTT) for anticancer screening.

Q. What safety precautions are necessary when handling this compound?

Pyran-dione derivatives may pose health hazards (e.g., irritation, toxicity). Standard protocols include using PPE (gloves, goggles), working in a fume hood, and referencing safety data from authoritative sources like the European Chemicals Agency (ECHA) . Emergency measures for exposure (e.g., rinsing with water for eye contact) should be predefined.

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of pyran-dione formation?

Acid-catalyzed reactions (e.g., using trifluoroacetic acid vs. p-toluenesulfonic acid) can yield divergent products. For instance, trifluoroacetic acid promotes selective formation of dihydropyran intermediates, while other conditions favor conjugated dienes or pyran derivatives. Mechanistic insights from DFT calculations explain these pathways by comparing transition-state energies .

Q. What computational methods are optimal for studying the conformational stability of this compound?

Hybrid density functional theory (h-DFT) with basis sets like B3LYP/6-31G* is effective for mapping potential energy surfaces (PES). Population analysis reveals the most stable conformers, often influenced by steric effects from substituents like the ethyl and propionyl groups . Solvent effects should be modeled using implicit solvation (e.g., PCM).

Q. How can contradictions between experimental and computational data be resolved?

Discrepancies in thermochemical properties (e.g., enthalpy of formation) may arise from approximations in DFT functionals. Incorporating exact-exchange terms (e.g., in Becke’s hybrid functionals) improves accuracy, as demonstrated for atomization energies (average deviation <3 kcal/mol) . Validation against high-level ab initio methods (e.g., CCSD(T)) is recommended.

Q. What strategies enhance the stereochemical control in derivatives of this compound?

Chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts) can direct stereochemistry. For example, Diels-Alder reactions involving pyran-dione dienophiles and chiral dienes yield enantioselective products. Reaction monitoring via chiral HPLC or polarimetry ensures fidelity .

Q. What are the mechanistic implications of substituent effects on reactivity in cross-coupling reactions?

Electron-withdrawing groups (e.g., propionyl) increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Kinetic studies (e.g., rate comparisons under varying substituents) and Hammett plots quantify these effects. Computational analysis of charge distribution (Mulliken charges) provides atomic-level insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.